molecular formula C9H12BNO4S B1532807 3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid CAS No. 1176093-78-9

3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid

Cat. No.: B1532807
CAS No.: 1176093-78-9
M. Wt: 241.08 g/mol
InChI Key: RWHVZNQSDFKSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid typically involves the reaction of phenylboronic acid with 2-isothiazolidinone under oxidative conditions to introduce the dioxido group. The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide or a peracid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield the parent isothiazolidinyl compound .

Scientific Research Applications

3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. This interaction can lead to the formation of reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical and medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid is unique due to the presence of both the boronic acid and dioxido-isothiazolidinyl groups. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industry .

Properties

IUPAC Name

[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4S/c12-10(13)8-3-1-4-9(7-8)11-5-2-6-16(11,14)15/h1,3-4,7,12-13H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHVZNQSDFKSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCCS2(=O)=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid
Reactant of Route 2
3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid
Reactant of Route 6
3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.